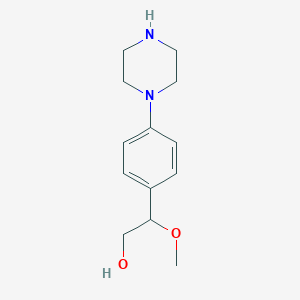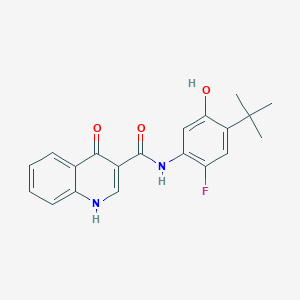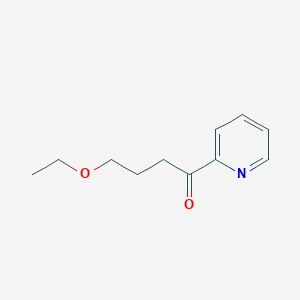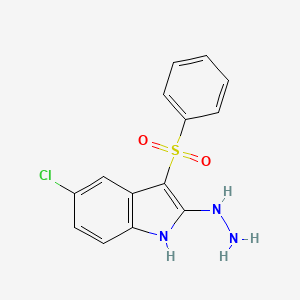![molecular formula C15H15Cl2N3 B13875691 3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of 3-chlorobenzylamine with 2-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help streamline the production process and reduce the risk of human error.
化学反応の分析
Types of Reactions
3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated that the compound may have therapeutic potential in treating certain diseases, such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can potentially slow down the growth of cancer cells.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has similar structural features and biological activities.
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester: Another compound with comparable properties and applications.
Uniqueness
3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride stands out due to its unique combination of a quinazoline core and a chlorophenylmethyl group. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C15H15Cl2N3 |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-13-6-3-4-11(8-13)9-19-10-12-5-1-2-7-14(12)18-15(19)17;/h1-8H,9-10H2,(H2,17,18);1H |
InChIキー |
STWPGQOCCXUDNX-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2N=C(N1CC3=CC(=CC=C3)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)


![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)
![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)


![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)
![5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)

![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)



